1-(3-Bromopropyl)-4-isobutylpiperazine
Description
1-(3-Bromopropyl)-4-isobutylpiperazine is a piperazine derivative characterized by a bromopropyl chain at the 1-position and an isobutyl group at the 4-position of the piperazine ring. The bromine atom in the 3-bromopropyl substituent enhances its reactivity in alkylation and nucleophilic substitution reactions, making it a valuable intermediate in pharmaceutical and organic synthesis . This compound is frequently utilized in the synthesis of bioactive molecules, particularly those targeting neurological receptors, due to the piperazine scaffold’s affinity for central nervous system (CNS) targets .
Properties
Molecular Formula |
C11H23BrN2 |
|---|---|
Molecular Weight |
263.22 g/mol |
IUPAC Name |
1-(3-bromopropyl)-4-(2-methylpropyl)piperazine |
InChI |
InChI=1S/C11H23BrN2/c1-11(2)10-14-8-6-13(7-9-14)5-3-4-12/h11H,3-10H2,1-2H3 |
InChI Key |
PIUFFBLWZCXMCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CCN(CC1)CCCBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-4-isobutylpiperazine typically involves the reaction of 4-isobutylpiperazine with 1,3-dibromopropane. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like acetonitrile. The reaction mixture is heated under reflux conditions to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of 1-(3-Bromopropyl)-4-isobutylpiperazine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromopropyl)-4-isobutylpiperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromopropyl group to a propyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include N-oxides and other oxidized derivatives.
Reduction: Products include propyl-substituted piperazines.
Scientific Research Applications
1-(3-Bromopropyl)-4-isobutylpiperazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiparasitic properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for neurological disorders.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-4-isobutylpiperazine involves its interaction with specific molecular targets. The bromopropyl group can undergo nucleophilic substitution reactions with biological nucleophiles, leading to the formation of covalent bonds with proteins or nucleic acids. This can result in the modulation of biological pathways and the inhibition of specific enzymes or receptors.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Piperazine Derivatives
*Calculated based on C₁₄H₂₁BrN₂.
Pharmacological Relevance
- Piperazines with 4-aryl groups (e.g., 1-(4-bromophenyl)-4-isopropylpiperazine) are investigated for serotonin receptor modulation .
- Halogenated alkyl chains (e.g., bromopropyl or chloropropyl) are linked to enhanced binding affinity in sigma receptor ligands , though substituent positioning critically impacts selectivity.
Stability and Handling
- Bromopropyl derivatives are moisture-sensitive and typically stored under inert gas.
- Isobutyl groups confer higher thermal stability compared to methyl or ethyl substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
